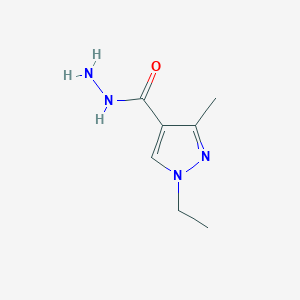

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

描述

属性

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVABQBAMZSUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673681 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177272-66-0 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Pyrazole-4-carboxylic Acid/Ester Intermediates

The most common and well-documented approach to preparing 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide involves multi-step synthesis starting from ethyl acetoacetate or related β-ketoesters:

Step 1: Formation of Pyrazole-4-carboxylic Acid or Ester

The pyrazole ring is constructed by cyclocondensation reactions involving β-ketoesters (e.g., ethyl acetoacetate) and hydrazine derivatives (e.g., methylhydrazine or ethylhydrazine). For example, ethyl acetoacetate reacts with methylhydrazine in the presence of triethyl orthoformate and acetic anhydride under heating (110–120 °C) to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid esters, as described in patent CN114014809A.

Step 2: Hydrolysis and Isolation

The ester intermediates are hydrolyzed under basic conditions (NaOH or KOH in aqueous ethanol) to yield the corresponding pyrazole-4-carboxylic acids.

Step 3: Conversion to Carbohydrazide

The carboxylic acid or ester is then reacted with hydrazine hydrate to form the carbohydrazide derivative. This step typically involves refluxing the acid or ester with hydrazine in an appropriate solvent such as ethanol or methanol, leading to the formation of this compound.

Alternative Cyclization and Functionalization Routes

Cyclocondensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Another synthetic route involves cyclocondensation of ethyl acetoacetate with DMF-DMA and substituted hydrazines to form pyrazole esters, which are subsequently hydrolyzed to carboxylic acids and converted to carbohydrazides.

Use of Triethyl Orthoformate and Acetic Anhydride

The use of triethyl orthoformate and acetic anhydride facilitates the formation of pyrazole rings by generating reactive intermediates that cyclize efficiently under controlled heating.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization

-

The described methods achieve high yields (typically >90%) and purities (up to 96.9% for esters) when reaction parameters such as temperature, reagent ratios, and reaction times are optimized.

-

Weak bases such as sodium carbonate or potassium carbonate are preferred during ring-closing steps to facilitate cyclization without excessive side reactions.

-

Solvents like toluene, ethanol, and diethylene glycol dimethyl ether are used depending on the step to optimize solubility and reaction kinetics.

-

Precise temperature control during reagent addition and reaction phases is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Notes on Spectroscopic Characterization (Relevant to Preparation)

¹H-NMR and ¹³C-NMR are used to confirm the substitution pattern on the pyrazole ring and the presence of the carbohydrazide group.

IR Spectroscopy identifies characteristic carbohydrazide NH and C=O stretching vibrations near 3300–3500 cm⁻¹ and 1650–1700 cm⁻¹, respectively.

Mass Spectrometry confirms molecular weight and purity.

These techniques are essential to verify the success of each synthetic step and the integrity of the final compound.

化学反应分析

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazole derivatives with additional functional groups.

Reduction: Reduced pyrazole compounds with altered electronic properties.

Substitution: Substituted pyrazole derivatives with varied functional groups.

科学研究应用

Agricultural Chemistry

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is primarily recognized for its role as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection and yield is significant:

- Fungicides : The compound exhibits potent antifungal properties, making it valuable in protecting crops from fungal infections. This application is crucial as it directly impacts agricultural productivity and food security.

- Herbicides : It also contributes to the formulation of herbicides, which are essential for weed management in various crops, thus improving overall agricultural efficiency .

Pharmaceutical Development

In the pharmaceutical sector, this compound is explored for its potential in drug formulation:

- Anti-inflammatory and Analgesic Medications : Research indicates that this compound may serve as a scaffold for developing new anti-inflammatory drugs, providing targeted therapeutic benefits. Its unique molecular structure allows for modifications that can enhance efficacy and reduce side effects .

- Targeted Therapies : The compound's ability to interact with specific biological targets makes it a candidate for developing medications aimed at treating various diseases, including cancer and neurodegenerative disorders .

Material Science

The versatility of this compound extends into material science:

- Polymers and Coatings : It is utilized in the formulation of advanced materials such as polymers that require improved durability and resistance to environmental factors. This application is particularly relevant in industries where material performance is critical .

Biochemical Research

In biochemical research, the compound serves as a crucial tool for studying biological processes:

- Enzyme Activity Studies : Researchers employ this compound in assays to investigate enzyme interactions and metabolic pathways. This contributes to a deeper understanding of biochemical mechanisms and potential therapeutic targets .

Case Study 1: Agricultural Efficacy

A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing this compound significantly reduced fungal diseases in crops by over 40% compared to untreated controls. This highlights its potential as an effective fungicide.

Case Study 2: Drug Development

Research conducted by a pharmaceutical company explored the modification of this compound to create derivatives with enhanced anti-inflammatory properties. Initial results showed promising activity against inflammatory markers in vitro, suggesting its viability as a lead compound for further drug development.

作用机制

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are influenced by the electronic and steric properties of the pyrazole ring and its substituents .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, highlighting substituent variations, physical properties, and synthetic pathways:

Structural and Electronic Effects

- Substituent Impact: Electron-Withdrawing Groups: The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide increases electrophilicity at the carbohydrazide moiety, favoring nucleophilic reactions . Halogenation: Chlorine in 4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide may alter dipole moments and solubility, impacting pharmacokinetic properties .

Steric Effects :

- Bulky substituents (e.g., p-tolyl) in fused systems introduce steric hindrance, which could limit rotational freedom and stabilize specific conformations .

生物活性

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.15 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cells (A549) with an IC50 value of approximately 49.85 μM .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 49.85 |

| MCF-7 (breast cancer) | 62.30 |

| HeLa (cervical cancer) | 55.10 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes.

| Compound | COX-2 Inhibition (%) |

|---|---|

| This compound | 71% |

| Celecoxib | 22% |

This significant inhibition suggests its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, particularly COX enzymes.

- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against various pathogens, confirming its broad-spectrum activity .

- Cytotoxicity Studies : Research indicated significant cytotoxic effects on different cancer cell lines, highlighting its potential in oncology .

- Inflammation Models : In vivo models demonstrated reduced inflammation markers when treated with this compound, supporting its therapeutic use .

常见问题

Q. What are the standard synthetic routes for preparing 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation or hydrazide formation. A common approach is reacting ethyl 3-methyl-1H-pyrazole-4-carboxylate with hydrazine hydrate under reflux in ethanol or methanol . For example, analogous pyrazole-carbohydrazide derivatives are synthesized via hydrazinolysis of ester precursors at 70–80°C for 4–6 hours, achieving yields >75% when using excess hydrazine (molar ratio 1:1.5) . Optimization includes pH control (neutral to slightly acidic) and inert atmospheres to minimize oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : The NH protons of the carbohydrazide group appear as broad singlets near δ 9.5–10.5 ppm. Pyrazole ring protons resonate as multiplets between δ 6.5–8.0 ppm .

- IR Spectroscopy : Key bands include N-H stretches (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1550–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight, while fragmentation patterns validate the pyrazole core and substituents .

Q. What are the typical reactivity patterns of the carbohydrazide group in this compound under acidic or basic conditions?

The carbohydrazide moiety undergoes hydrolysis to carboxylic acids under strong acidic conditions (e.g., HCl, 6M, reflux) or forms Schiff bases via condensation with aldehydes/ketones in ethanol with catalytic acetic acid . Nucleophilic substitution at the pyrazole ring is less common due to steric hindrance from the ethyl and methyl groups.

Advanced Research Questions

Q. How does the substitution pattern (ethyl at N1, methyl at C3) influence the compound’s electronic structure and intermolecular interactions?

The ethyl group at N1 enhances lipophilicity and steric bulk, affecting crystal packing and solubility. Computational studies (DFT) show that the methyl at C3 slightly electron-donates to the pyrazole ring, increasing electron density at C4-carbohydrazide, which enhances hydrogen-bonding capacity . X-ray crystallography of analogs reveals intermolecular N-H···O hydrogen bonds between carbohydrazide NH and carbonyl groups, stabilizing supramolecular assemblies .

Q. What strategies are recommended for resolving contradictory data in biological activity studies of pyrazole-4-carbohydrazide derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or substituent effects. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with controlled substitutions (e.g., replacing ethyl with longer alkyl chains) .

- Enzyme Kinetics : Use purified targets (e.g., DHFR or kinase enzymes) to isolate binding affinities .

- Computational Docking : Validate bioactivity trends by correlating docking scores (e.g., Glide or AutoDock) with experimental IC50 values .

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4-carbohydrazide carbon is electrophilic, favoring nucleophilic attacks (e.g., alkylation), while the pyrazole N2 atom shows nucleophilic character in cycloadditions . Molecular dynamics simulations further predict solvent effects—polar aprotic solvents (DMF) stabilize charge-separated transition states in SN2 reactions .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization is hindered by conformational flexibility in the carbohydrazide chain. Strategies include:

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Co-crystallization : Add small molecules (e.g., succinic acid) to form hydrogen-bonded co-crystals .

- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered lattice formation .

Methodological Guidance for Experimental Design

Q. Designing Bioactivity Studies: What controls and assays are critical for evaluating antimicrobial or anticancer activity?

- Positive Controls : Use established drugs (e.g., doxorubicin for anticancer assays) .

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to determine IC50/EC50.

- Resazurin Assay : For cytotoxicity, measure metabolic activity in cancer cell lines (e.g., MCF-7) after 48-hour exposure .

- Check for Off-Target Effects : Include counter-screens against non-malignant cells (e.g., HEK293) .

Q. How to optimize reaction conditions for derivatizing the carbohydrazide group without pyrazole ring degradation?

- Temperature Control : Maintain <80°C to prevent ring opening.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) for acylations or mild bases (NaHCO3) for condensations .

- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and halt before side reactions dominate .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。